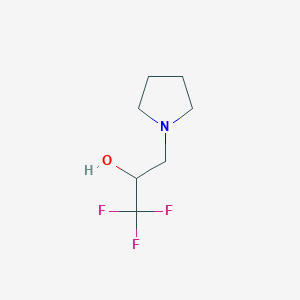

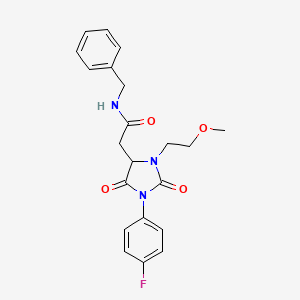

1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol is a fluorinated organic molecule that is part of a broader class of trifluoromethylated pyrrolidines. These compounds are of significant interest due to their potential applications in pharmaceuticals and materials science due to the unique properties imparted by the trifluoromethyl group .

Synthesis Analysis

The synthesis of related trifluoromethylated pyrrolidines has been achieved through various methods. One approach involves the regioselective reaction of 1,2-diaza-1,3-butadienes with trifluoromethylated β-dicarbonyl compounds to yield stable dihydro-1H-pyrrol-2-ol derivatives, which can be further transformed into fluorinated heterocycles . Another method includes the lipase-mediated kinetic resolution of esters to produce enantiomerically pure alcohols, which can be converted into epoxypropanes, a related structure to the compound of interest . Additionally, trifluoromethylated pyrrolidines have been synthesized via Cu(I)-catalyzed 1,3-dipolar cycloaddition, showcasing the utility of catalytic asymmetric synthesis for constructing such molecules with high stereoselectivity .

Molecular Structure Analysis

The molecular structure of trifluoromethylated pyrrolidines is characterized by the presence of a trifluoromethyl group, which can significantly influence the molecule's reactivity and physical properties. For instance, the presence of this group enhances the reactivity of ethylenic compounds in 1,3-dipolar cycloaddition reactions . The importance of intramolecular hydrogen bonding in determining the conformational properties of related molecules has also been highlighted, which could be relevant for understanding the behavior of this compound .

Chemical Reactions Analysis

The reactivity of trifluoromethylated pyrrolidines is quite versatile. For example, Michael addition reactions with various nucleophiles have been used to regioselectively produce adducts in high yields, demonstrating the potential of these compounds as building blocks for further synthetic applications . Decarboxylative [3+2] cycloaddition has also been employed to synthesize trifluoromethylated pyrrolidines, providing an efficient and economical route with minimal byproducts .

Physical and Chemical Properties Analysis

Trifluoromethylated compounds often exhibit unique biological activities, which can be attributed to the electron-withdrawing and lipophilic nature of the trifluoromethyl group. This group can influence the physical properties such as boiling point, solubility, and stability, as well as the chemical reactivity of the molecule . The specific physical and chemical properties of this compound would likely reflect these general trends observed in trifluoromethylated compounds.

Scientific Research Applications

Pyrrolidine Derivatives in Drug Discovery

Pyrrolidine, a core component of 1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol, has been extensively utilized in drug discovery due to its versatility and effectiveness in exploring pharmacophore space. The saturated scaffold of pyrrolidine allows for efficient exploration of pharmacophore space, contributes to stereochemistry, and increases three-dimensional coverage, which is beneficial in designing new compounds with specific biological activities. This review emphasizes the utility of pyrrolidine and its derivatives in creating bioactive molecules with target selectivity, highlighting the influence of steric factors on biological activity and the significance of different stereoisomers in drug candidates’ biological profiles (Petri et al., 2021).

Environmental Degradation of Polyfluoroalkyl Chemicals

Research on the microbial degradation of polyfluoroalkyl chemicals, which includes compounds related to this compound, provides insight into environmental fate and effects. These chemicals, owing to their potential degradation into perfluoroalkyl acids (PFAAs), pose regulatory and toxicological concerns. Studies have focused on understanding their biodegradability and degradation pathways, with an emphasis on identifying quantitative and qualitative relationships between precursors and degradation products, and evaluating microbial degradation pathways (Liu & Avendaño, 2013).

Fate and Removal of Perfluorinated Compounds in Wastewater Treatment

Understanding the occurrence, fate, and removal of perfluorinated compounds during wastewater treatment is crucial for assessing environmental exposure risks. These studies reveal the persistence of such compounds in treatment processes and highlight the challenges in removing them effectively. The review suggests the potential transformation of precursor compounds to PFCs during biological wastewater treatment and discusses the importance of advanced treatment technologies for their removal (Arvaniti & Stasinakis, 2015).

Biological Monitoring of Polyfluoroalkyl Substances

The review on biological monitoring of polyfluoroalkyl substances, including those related to this compound, summarizes data on the detection of these substances in wildlife and humans. It addresses the significance of monitoring these compounds due to their persistent, bioaccumulative, and toxic properties, and discusses the need for continuous monitoring to understand their environmental and health impacts (Houde et al., 2006).

Safety and Hazards

This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name |

1,1,1-trifluoro-3-pyrrolidin-1-ylpropan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F3NO/c8-7(9,10)6(12)5-11-3-1-2-4-11/h6,12H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFDYPZXRSNWUHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenyl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2526592.png)

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-2,3-dimethoxybenzamide](/img/structure/B2526593.png)

![1'-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine](/img/structure/B2526597.png)

![N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2526600.png)

![2-[[2-Methyl-5-(trifluoromethyl)pyrazol-3-yl]amino]acetic acid](/img/structure/B2526603.png)